molecular formula C8H13F2NO2 B13311965 (2S)-2-Amino-3-(3,3-difluorocyclopentyl)propanoic acid

(2S)-2-Amino-3-(3,3-difluorocyclopentyl)propanoic acid

Cat. No.: B13311965
M. Wt: 193.19 g/mol
InChI Key: HCEOGAZKLGJVLI-GDVGLLTNSA-N
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Description

(2S)-2-Amino-3-(3,3-difluorocyclopentyl)propanoic acid is a synthetic compound characterized by the presence of a difluorocyclopentyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-3-(3,3-difluorocyclopentyl)propanoic acid typically involves the introduction of the difluorocyclopentyl group to a suitable precursor. One common method involves the use of difluorocyclopentyl bromide, which reacts with a protected amino acid derivative under basic conditions to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-3-(3,3-difluorocyclopentyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The difluorocyclopentyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the carboxylic acid group can produce alcohols or aldehydes.

Scientific Research Applications

(2S)-2-Amino-3-(3,3-difluorocyclopentyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-3-(3,3-difluorocyclopentyl)propanoic acid involves its interaction with specific molecular targets. The difluorocyclopentyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-Amino-3-(3,3-difluorocyclopentyl)propanoic acid: can be compared with other amino acids containing fluorinated cyclopentyl groups.

    Difluoromethylated compounds: These compounds share the presence of difluoromethyl groups, which can influence their chemical and biological properties.

Uniqueness

The presence of the difluorocyclopentyl group in this compound imparts unique steric and electronic properties, making it distinct from other similar compounds. This uniqueness can be leveraged in various applications, particularly in drug design and material science.

Properties

Molecular Formula

C8H13F2NO2

Molecular Weight

193.19 g/mol

IUPAC Name

(2S)-2-amino-3-(3,3-difluorocyclopentyl)propanoic acid

InChI

InChI=1S/C8H13F2NO2/c9-8(10)2-1-5(4-8)3-6(11)7(12)13/h5-6H,1-4,11H2,(H,12,13)/t5?,6-/m0/s1

InChI Key

HCEOGAZKLGJVLI-GDVGLLTNSA-N

Isomeric SMILES

C1CC(CC1C[C@@H](C(=O)O)N)(F)F

Canonical SMILES

C1CC(CC1CC(C(=O)O)N)(F)F

Origin of Product

United States

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